N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Description

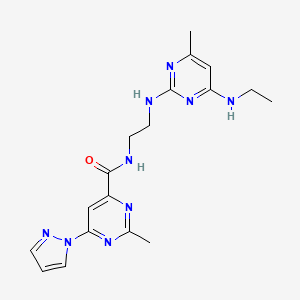

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring dual pyrimidine cores with distinct substituents. The primary pyrimidine ring is substituted with an ethylamino group at position 4 and a methyl group at position 4. A secondary pyrimidine ring, linked via an ethylenediamine bridge, contains a methyl group at position 2 and a pyrazole moiety at position 5.

Properties

IUPAC Name |

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O/c1-4-19-15-10-12(2)23-18(26-15)21-8-7-20-17(28)14-11-16(25-13(3)24-14)27-9-5-6-22-27/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,28)(H2,19,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFPAJFDAOLVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=NC(=N2)C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide typically involves the following steps:

Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 2,4-diaminopyrimidine derivatives, ethylamine, and pyrazole derivatives.

Formation of Ethylamino-Pyrimidine: : This step involves the reaction of 2,4-diaminopyrimidine with ethylamine under controlled conditions, typically in the presence of a catalyst such as palladium on carbon (Pd/C).

Alkylation and Cyclization: : The resulting ethylamino derivative undergoes alkylation followed by cyclization to form the 6-methyl-2-(1H-pyrazol-1-yl)pyrimidine core.

Final Assembly: : The final compound is assembled by coupling the pyrazole-pyrimidine moiety with the carboxamide group under specific reaction conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product while optimizing reaction times and minimizing waste.

Chemical Reactions Analysis

Oxidation: : N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide can undergo oxidation reactions, particularly at the ethylamino and pyrazole moieties.

Reduction: : The compound can be reduced using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the pyrimidine and pyrazole rings.

Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: : Halogenating agents, alkylating agents

Oxidation Products: : Hydroxylated derivatives, nitroso derivatives

Reduction Products: : Amino derivatives

Substitution Products: : Various substituted pyrimidine and pyrazole derivatives

Scientific Research Applications

Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor, due to its ability to interact with specific biological targets. Its unique structure allows it to bind selectively to certain enzymes, making it a valuable tool in biochemical research.

Medicine: In medicine, the compound shows promise in the development of new therapeutic agents

Industry: Industrially, N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can inhibit enzyme activity, alter protein function, or modulate signaling pathways.

Molecular Targets and Pathways:Enzymes: : Inhibition of kinases and other enzymes involved in cellular signaling

Proteins: : Modulation of protein-protein interactions

Signaling Pathways: : Influence on pathways related to cell growth, apoptosis, and metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s design shares motifs with several kinase inhibitors and sulfonamide derivatives. Key comparisons include:

2.1 BMS-354825 (Dasatinib)

- Structure : BMS-354825 contains a thiazole-carboxamide core linked to a pyrimidine ring with a hydroxyethyl-piperazine substituent .

- Key Differences :

- Core Heterocycle : The target compound uses dual pyrimidines, whereas BMS-354825 employs a thiazole-pyrimidine scaffold.

- Substituents : The pyrazole group in the target compound may enhance π-π stacking compared to BMS-354825’s thiazole.

- Solubility : BMS-354825’s hydroxyethyl-piperazine group improves aqueous solubility, while the target compound’s ethylenediamine linker may reduce it .

- Activity: BMS-354825 is a dual Src/Abl inhibitor with nanomolar IC₅₀ values and demonstrated efficacy in CML xenografts .

2.2 BP 27384 and BP 27385 (Biopharmacule Compounds)

- Structure: BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) and BP 27385 (N-methylated analog) feature thiazole-carboxamide and piperazinyl-pyrimidine groups .

- Key Differences :

- Linker : The target compound uses an ethylenediamine bridge instead of a thiazole.

- Chlorophenyl Group : BP compounds include a chloro-methylphenyl group, which may influence off-target interactions.

- Activity : BP analogs exhibit kinase inhibition profiles similar to dasatinib, but the target compound’s pyrazole could confer unique selectivity .

2.3 Sulfonamide Derivatives ()

- Structure: Compounds like 923121-43-1 (N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide) and 923113-41-1 (N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide) replace carboxamide with sulfonamide groups .

- Key Differences :

- Pharmacophore : Sulfonamides vs. carboxamides alter hydrogen-bonding capacity and metabolic stability.

- Aromaticity : The target compound’s pyrazole may enhance binding to hydrophobic kinase pockets compared to sulfonamide derivatives.

Table 1: Structural and Functional Comparison

Research Implications

- Kinase Selectivity : The pyrazole group in the target compound may reduce off-target effects compared to BP compounds’ chlorophenyl groups .

- Solubility Challenges : Unlike BMS-354825, the lack of polar piperazine substituents in the target compound could limit bioavailability, necessitating formulation optimization .

- Synthetic Complexity : The ethylenediamine linker and dual pyrimidine cores may complicate synthesis compared to simpler sulfonamide derivatives .

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its complex structure and the presence of multiple functional groups. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carboxamide group linked to a pyrimidine core, which is further substituted with both an ethylamino group and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 381.444 g/mol. The intricate structure suggests various possible interactions with biological targets, which may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.444 g/mol |

| CAS Number | 1421509-64-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Pyrimidine Core : The initial step often involves reacting appropriate precursors to form the pyrimidine skeleton.

- Substitution Reactions : Subsequent reactions introduce the ethylamino and pyrazole groups through nucleophilic substitution methods.

- Final Coupling : The carboxamide group is added in the final steps to yield the target compound.

These synthetic routes can be optimized to enhance yield and purity, making it suitable for further biological evaluations.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural motifs possess significant antimicrobial properties. The presence of the pyrimidine and pyrazole rings may contribute synergistically to this activity, making it a candidate for further investigation as an antitubercular agent.

Anticancer Potential

The compound's ability to interact with specific enzymes or receptors involved in cancer pathways has been suggested. Similar compounds have demonstrated selective cytotoxicity towards cancer cells, indicating that this compound may also exhibit promising anticancer effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

-

Antimicrobial Studies : A study on pyrimidine derivatives indicated that modifications at the 4-position significantly enhanced antimicrobial efficacy against various pathogens.

Compound Name Biological Activity 4-(Ethylamino)-6-methylpyrimidin-2-one Antimicrobial activity 1H-Pyrazolo[3,4-d]pyrimidin-4(7H)-one Anticancer properties - In vitro Studies : In vitro assays have shown that similar compounds exhibit IC50 values in the low micromolar range against specific cancer cell lines, suggesting potential for therapeutic development.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The compound is synthesized via multi-step organic reactions. A typical route involves:

- Step 1 : Formation of the pyrimidine core via nucleophilic substitution or condensation reactions. For example, coupling a pyrimidine-2-amine derivative with an ethylamino-methylpyrimidine intermediate under basic conditions (e.g., NaH in DMF) .

- Step 2 : Introduction of the pyrazole moiety via Buchwald-Hartwig amination or copper-catalyzed cross-coupling, requiring anhydrous conditions and inert atmosphere (argon/nitrogen) .

- Final Step : Carboxamide formation using activated carbonyl reagents (e.g., EDCI/HOBt) in aprotic solvents like DCM or THF . Key Controls : Temperature (60–100°C for coupling steps), stoichiometric ratios (1:1.2 for amine-carbonyl reactions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use / NMR in deuterated solvents (DMSO-d6 or CDCl3) to confirm substituent positions and purity. Compare experimental shifts with predicted spectra from computational tools (e.g., ACD/Labs) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 415.4) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC50 values should be determined via dose-response curves (1 nM–10 µM range) .

- Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Normalize results to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant factors .

- Computational Reaction Path Analysis : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA can predict activation barriers .

- High-Throughput Screening (HTS) : Test 96-well plate arrays with varying conditions (e.g., solvent/base combinations) to rapidly identify optimal parameters .

Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Purity Verification : Re-analyze compound batches via HPLC and LC-MS to rule out impurities (>99% purity required for reliable data) .

- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and include internal controls. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence) .

- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in published datasets. Replicate experiments under controlled conditions (e.g., hypoxia vs. normoxia) .

Q. What computational strategies are recommended for studying its target interaction mechanisms?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding modes with protein targets (e.g., kinases). Validate with co-crystallized ligands (PDB IDs: 1M17, 2J6M) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .

Q. What methodologies are used to evaluate metabolic stability and potential toxicity?

- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t) and intrinsic clearance .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess inhibition potential. IC50 values <1 µM indicate high risk .

- AMES Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100. A ≥2-fold increase in revertant colonies indicates genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.